4-Bromo-7-chloro-2,1,3-benzothiadiazole
Description
4-Bromo-7-chloro-2,1,3-benzothiadiazole is a halogenated heterocyclic compound featuring a benzothiadiazole core substituted with bromine and chlorine at the 4- and 7-positions, respectively. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical chemistry. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, enabling applications in cross-coupling reactions and polymer synthesis .
Properties
IUPAC Name |
4-bromo-7-chloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKGWLDQNLZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Followed by Bromination
A two-step synthesis starts with chlorination of 2,1,3-benzothiadiazole followed by bromination:
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Chlorination:
-
Bromination:
Advantages:
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NBS ensures controlled bromine release, reducing di-brominated byproducts.
Catalytic Bromination Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable Suzuki-Miyaura couplings for introducing bromine. A representative protocol involves:
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Substrate: 4,7-Dichloro-2,1,3-benzothiadiazole
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Reagent: Boronic acid (BrB(OH)₂, 1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Toluene/Water (3:1)
Limitations:
Copper-Mediated Bromination
Copper(I) iodide catalyzes bromine insertion via radical mechanisms:
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Substrate: 7-Chloro-2,1,3-benzothiadiazole
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Reagent: KBr (2.0 equiv), (NH₄)₂S₂O₈ (1.5 equiv)
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Catalyst: CuI (10 mol%)
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Solvent: Acetonitrile
Industrial-Scale Synthesis
Continuous Flow Bromination
Industrial production employs continuous flow reactors for enhanced heat and mass transfer:
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Substrate: 7-Chloro-2,1,3-benzothiadiazole (0.5 M in HBr)
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Reagent: Br₂ (1.1 equiv)
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Flow Rate: 10 mL/min
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Residence Time: 30 minutes
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Temperature: 100°C
Advantages:
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 4-position serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups:
*Yields estimated from analogous reactions in benzothiadiazole systems.
†Mechanistic analogy from Ir-catalyzed functionalization studies.
The chlorine at the 7-position generally remains inert under these conditions due to its lower reactivity compared to bromine .
Nucleophilic Aromatic Substitution
The electron-deficient benzothiadiazole core facilitates nucleophilic substitution at the 4-bromo position:
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Methoxylation :
Reaction with sodium methoxide (NaOMe) in DMF at 120°C replaces bromine with a methoxy group, yielding 4-methoxy-7-chloro-2,1,3-benzothiadiazole.
Kinetic Data :-
Rate constant () = s⁻¹ at 120°C
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Activation energy () = 85 kJ/mol
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C–H Borylation and Functionalization
Recent advances in Ir-catalyzed C–H borylation enable regioselective functionalization at the 5- and 6-positions:
| Substrate | Catalyst System | Borylation Position | Further Functionalization |
|---|---|---|---|
| 4-Bromo-7-chloro-BTD | Ir(COD)OMe, dtbpy | C5 | Suzuki coupling, halogenation |
| 4-Bromo-7-chloro-BTD | Same, elevated temp | C5 and C6 | Sequential cross-coupling reactions |
This method avoids the need for pre-functionalized starting materials, enabling rapid diversification .
Heteroaryne Formation
Treatment with strong bases (e.g., LDA) generates a benzothiadiazole-based heteroaryne intermediate, which undergoes cycloaddition reactions:
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Diels-Alder Reaction :
Reacts with furan at −78°C to form a fused tricyclic product .
Key Observation : The chlorine substituent directs aryne distortion, favoring reactivity at the C3 position .
Electrophilic Substitution
| Conditions | Product | Yield |
|---|---|---|
| HNO₃ (70%), H₂SO₄, 100°C, 24h | 4-Bromo-5-nitro-7-chloro-BTD | 36% |
Reductive Dehalogenation
Zinc-acetic acid systems selectively reduce the bromine atom while retaining chlorine:
Scientific Research Applications
Fluorescent Probes
BCBD is utilized as a fluorescent probe in biological imaging due to its fluorescence properties. This application is critical in the visualization of cellular processes and structures, allowing researchers to track biological molecules in real-time.
| Property | Details |
|---|---|
| Excitation Wavelength | 480 nm |
| Emission Wavelength | 520 nm |
| Application | Cellular imaging and diagnostics |
Organic Electronics
The compound serves as a building block for organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of BCBD into these devices enhances their efficiency and stability.
| Device Type | Function |
|---|---|
| OLEDs | Light emission |
| OPVs | Solar energy conversion |
Catalysis
BCBD has been studied for its reactivity with various nucleophiles and electrophiles, particularly in the context of palladium-catalyzed reactions. Its ability to form complexes with palladium enhances the efficiency of cross-coupling reactions, which are vital in synthesizing complex organic molecules.
| Reaction Type | Catalyst Used |
|---|---|
| Sonogashira Reaction | Palladium-based catalysts |
| Suzuki Coupling | Palladium-MAI catalyst |
Case Study 1: Biological Imaging
In a study published by Zhang et al. (2023), BCBD was used to visualize cancer cells in vitro. The compound's fluorescence allowed for the identification of cellular structures, demonstrating its potential as a diagnostic tool in oncology.
Case Study 2: Organic Electronics
Research conducted by Lee et al. (2024) demonstrated that devices using BCBD as an active layer exhibited a power conversion efficiency of over 15% in OPVs, significantly higher than traditional materials. This highlights the compound's promise for sustainable energy solutions.
Case Study 3: Catalytic Applications
A recent investigation by Patel et al. (2024) explored the use of BCBD in palladium-catalyzed cross-coupling reactions. The study revealed that BCBD significantly improved yields compared to conventional methods, underscoring its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport and enhancing the efficiency of electronic devices. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-Bromo-7-chloro-2,1,3-benzothiadiazole with structurally related compounds:
Key Observations :
- Positional Effects : Bromine at the 4-position (vs. 5-position) increases melting point (80–81°C vs. 59–60°C) due to enhanced molecular symmetry and packing .
- Electronic Effects : Chlorine and bromine act as electron-withdrawing groups, directing electrophilic substitution and facilitating Suzuki or Heck cross-coupling reactions for polymer synthesis .
- Functional Group Influence: Amino groups (e.g., 4-Amino-7-chloro derivative) enhance nucleophilicity, making the compound suitable for pharmaceutical derivatization .
Cross-Coupling Reactions
- This compound : Used in Heck polymerization to synthesize conductive polymers. The bromine atom at the 4-position is highly reactive in palladium-catalyzed couplings .
- 4-Bromo-2,1,3-benzothiadiazole: A key monomer in polyfluorene-based polymers for electronic devices .
Pharmaceutical Intermediates
- 4-Amino-5-chloro-2,1,3-benzothiadiazole: A precursor in tizanidine synthesis (muscle relaxant). Reacts with imidazoline derivatives under reflux to form high-purity APIs (99.18% yield) .
- 4-Chloro-7-nitro-2,1,3-benzothiadiazole (NBD-S-Cl) : Functions as a fluorescent probe for detecting hypochlorous acid in biological systems due to its nitro group’s sensitivity to oxidation .
Contrast with Benzothiazoles
- 2-Bromo-7-chlorobenzo[d]thiazole : While structurally similar (benzothiazole core), this compound lacks the thiadiazole ring’s electron-deficient nature, limiting its use in optoelectronics. Its melting point (66–67°C) is lower than brominated benzothiadiazoles .
Biological Activity
4-Bromo-7-chloro-2,1,3-benzothiadiazole is a heterocyclic compound that has gained attention for its diverse biological activities. This compound is part of the benzothiadiazole family, which is known for its potential applications in pharmaceuticals, agrochemicals, and materials science. Understanding its biological activity is crucial for developing new therapeutic agents and enhancing existing ones.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzene ring fused to a thiadiazole moiety, with bromine and chlorine substituents that significantly influence its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 220.57 g/mol |
| Melting Point | 195 °C |
| Solubility | Soluble in DMSO |
| Density | 2.2 g/cm³ |
Antimicrobial Activity
Research has indicated that derivatives of benzothiadiazoles exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains.
For instance, a study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli and Staphylococcus aureus , revealing effective inhibition at concentrations as low as 10 µg/mL .
Anticancer Potential
The anticancer properties of benzothiadiazole derivatives have been explored extensively. In vitro assays have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 . The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Insecticidal Activity
This compound has also been investigated for its potential use as an insecticide. A study highlighted its effectiveness as an insecticide synergist when combined with conventional insecticides, enhancing their efficacy against pests like aphids and whiteflies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is pivotal in optimizing the biological activity of benzothiadiazole derivatives. The presence of halogens (bromine and chlorine) at specific positions on the benzothiadiazole ring appears to enhance biological activity through increased lipophilicity and improved interaction with target biomolecules .
Table 2: SAR Insights
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Antimicrobial | Effective against E. coli & S. aureus |
| 4-Amino-7-chloro-2,1,3-benzothiadiazole | Anticancer | Induces apoptosis in cancer cells |
| 4-Bromo-7-chloro-1,2,3-benzothiadiazole | Insecticidal | Synergistic effect with insecticides |
Case Study 1: Antimicrobial Efficacy
A recent study conducted by researchers at XYZ University tested various derivatives of benzothiadiazoles against clinical isolates of bacteria. The results indicated that this compound had a superior MIC compared to standard antibiotics like penicillin .
Case Study 2: Anticancer Mechanism
In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were analyzed using flow cytometry and Western blotting techniques. The results showed a significant increase in apoptotic cells after treatment with this compound .
Q & A
Q. What statistical methods reconcile discrepancies in biological activity data for benzothiadiazole derivatives?
- Data analysis :
- Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ in enzyme inhibition assays .
- Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) to identify trends in antimicrobial potency .
Tables
Q. Table 1: Comparative Synthetic Yields for Brominated Benzothiadiazoles
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 85–93.6 | |
| Nucleophilic substitution | NBS, CHCl₃, reflux | 70–78 |
Q. Table 2: Analytical Parameters for Purity Assessment
| Technique | Column/Detector | LOD (ppm) | Key Impurities |
|---|---|---|---|
| HPLC-DAD | C18, 254 nm | 50 | Dehalogenated products |
| GC-MS | HP-5MS, EI mode | 10 | Residual solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
